molecular formula C16H18N2O B14505366 (1E)-N-Hydroxy-N,N'-bis(4-methylphenyl)ethanimidamide CAS No. 63553-21-9

(1E)-N-Hydroxy-N,N'-bis(4-methylphenyl)ethanimidamide

Cat. No.: B14505366
CAS No.: 63553-21-9
M. Wt: 254.33 g/mol
InChI Key: UZGMQXCFCCZIPR-UHFFFAOYSA-N
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Description

(1E)-N-Hydroxy-N,N’-bis(4-methylphenyl)ethanimidamide is an organic compound with the molecular formula C16H18N2O It is characterized by the presence of hydroxy and ethanimidamide functional groups, along with two 4-methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N-Hydroxy-N,N’-bis(4-methylphenyl)ethanimidamide typically involves the reaction of 4-methylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then reacted with 4-methylphenyl isocyanate under controlled conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of (1E)-N-Hydroxy-N,N’-bis(4-methylphenyl)ethanimidamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(1E)-N-Hydroxy-N,N’-bis(4-methylphenyl)ethanimidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The imidamide group can be reduced to form an amine.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(1E)-N-Hydroxy-N,N’-bis(4-methylphenyl)ethanimidamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1E)-N-Hydroxy-N,N’-bis(4-methylphenyl)ethanimidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the imidamide group can interact with enzymes and receptors. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1E)-N,N’-Bis(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]ethanimidamide
  • (1E)-N,N-Diethyl-N’-[(4-methylphenyl)sulfonyl]ethanimidamide

Uniqueness

(1E)-N-Hydroxy-N,N’-bis(4-methylphenyl)ethanimidamide is unique due to the presence of the hydroxy group, which imparts distinct chemical properties and reactivity. This differentiates it from other similar compounds that may lack the hydroxy group or have different substituents.

Properties

CAS No.

63553-21-9

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

N-hydroxy-N,N'-bis(4-methylphenyl)ethanimidamide

InChI

InChI=1S/C16H18N2O/c1-12-4-8-15(9-5-12)17-14(3)18(19)16-10-6-13(2)7-11-16/h4-11,19H,1-3H3

InChI Key

UZGMQXCFCCZIPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=C(C)N(C2=CC=C(C=C2)C)O

Origin of Product

United States

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